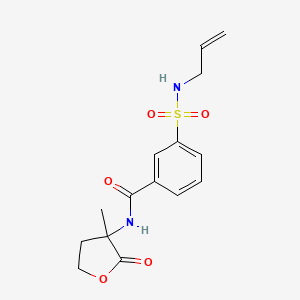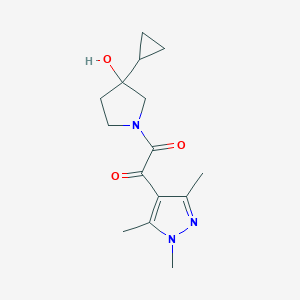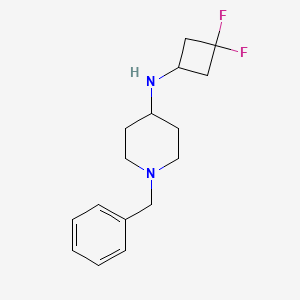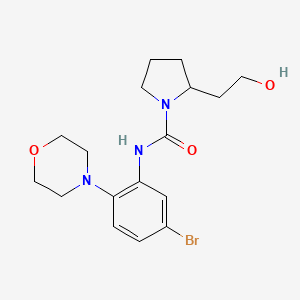![molecular formula C18H25N5O3 B6973065 Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B6973065.png)
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, an oxazole ring, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Oxazole to the Pyridine Ring: This step involves the formation of a bond between the oxazole and the pyridine ring, often through a nucleophilic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is introduced through a cyclization reaction involving a diamine and a dihaloalkane.
Introduction of the Tert-butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the oxazole ring.
Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Contains a chlorine atom instead of the oxazole ring.
Tert-butyl 4-(6-methylpyridin-3-yl)piperazine-1-carboxylate: Contains a methyl group instead of the oxazole ring.
These comparisons highlight the unique features of This compound , such as the presence of the oxazole ring, which can impart distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-18(2,3)26-17(24)23-8-6-22(7-9-23)15-4-5-16(20-11-15)19-10-14-12-25-13-21-14/h4-5,11-13H,6-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGHKQQHGCSSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NCC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol](/img/structure/B6972988.png)

![N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6973000.png)
![6-[(1-Ethylpyrazol-4-yl)oxymethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B6973005.png)
![1-(2-fluoro-4-methylphenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B6973007.png)
![5-Cyclohexyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6973012.png)
![4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6973016.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6973023.png)
![N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide](/img/structure/B6973034.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B6973041.png)

![N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide](/img/structure/B6973054.png)

